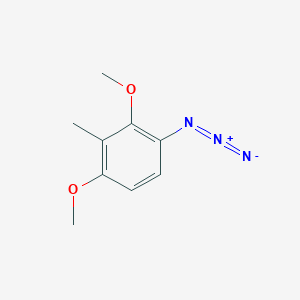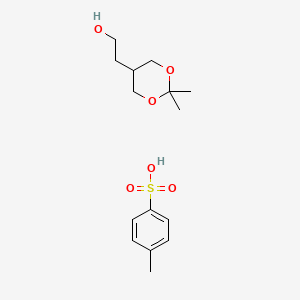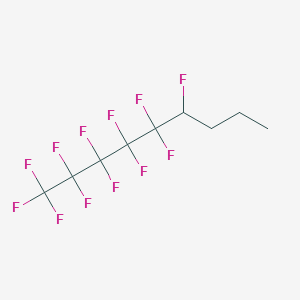![molecular formula C18H20N4O3 B14288118 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide CAS No. 140887-68-9](/img/structure/B14288118.png)
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is an organic compound that features a complex structure with both hydrazone and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide typically involves the reaction of 4-nitrophenylhydrazine with a suitable carbonyl compound, followed by the addition of N-phenylbutanamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine from the hydrazone.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-[2-(4-aminophenyl)hydrazinylidene]-N-phenylbutanamide: Similar structure but with an amine group instead of a nitro group.
2,2-Dimethyl-3-[2-(4-chlorophenyl)hydrazinylidene]-N-phenylbutanamide: Contains a chlorine substituent on the aromatic ring.
2,2-Dimethyl-3-[2-(4-methylphenyl)hydrazinylidene]-N-phenylbutanamide: Features a methyl group on the aromatic ring.
Uniqueness
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is unique due to the presence of both nitro and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and application in various fields.
Propriétés
Numéro CAS |
140887-68-9 |
|---|---|
Formule moléculaire |
C18H20N4O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C18H20N4O3/c1-13(20-21-15-9-11-16(12-10-15)22(24)25)18(2,3)17(23)19-14-7-5-4-6-8-14/h4-12,21H,1-3H3,(H,19,23) |
Clé InChI |
ZBUNAXPCSMUGJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
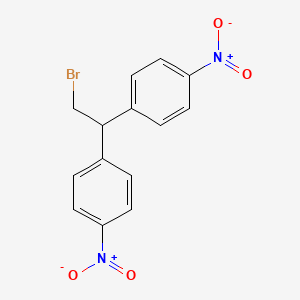
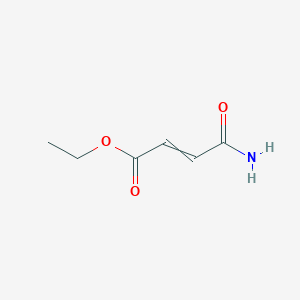
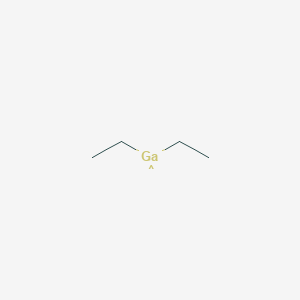
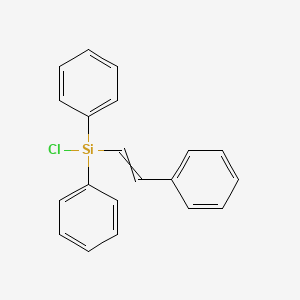
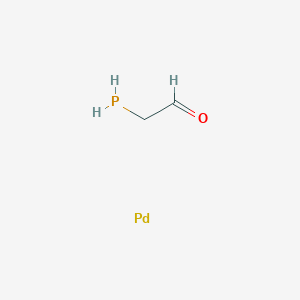
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)

